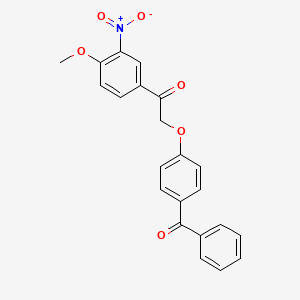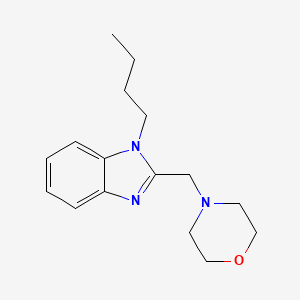
2-(4-benzoylphenoxy)-1-(4-methoxy-3-nitrophenyl)ethanone
Übersicht
Beschreibung
2-(4-benzoylphenoxy)-1-(4-methoxy-3-nitrophenyl)ethanone, also known as BP-1, is a widely used organic compound in scientific research. BP-1 is a type of benzophenone derivative that has been extensively studied for its potential applications in various fields such as medicine, chemistry, and biology.
Wirkmechanismus
The mechanism of action of 2-(4-benzoylphenoxy)-1-(4-methoxy-3-nitrophenyl)ethanone is not fully understood. However, it is believed that 2-(4-benzoylphenoxy)-1-(4-methoxy-3-nitrophenyl)ethanone acts as a photosensitizer by absorbing light energy and transferring it to oxygen molecules, resulting in the production of reactive oxygen species (ROS) that can induce cell death. 2-(4-benzoylphenoxy)-1-(4-methoxy-3-nitrophenyl)ethanone may also act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
2-(4-benzoylphenoxy)-1-(4-methoxy-3-nitrophenyl)ethanone has been shown to have biochemical and physiological effects on various systems in the body. 2-(4-benzoylphenoxy)-1-(4-methoxy-3-nitrophenyl)ethanone has been shown to have potential endocrine-disrupting effects by binding to estrogen receptors and interfering with the normal functioning of the endocrine system. 2-(4-benzoylphenoxy)-1-(4-methoxy-3-nitrophenyl)ethanone has also been shown to have potential cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-benzoylphenoxy)-1-(4-methoxy-3-nitrophenyl)ethanone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use. 2-(4-benzoylphenoxy)-1-(4-methoxy-3-nitrophenyl)ethanone also has a high degree of stability, making it ideal for long-term experiments. However, 2-(4-benzoylphenoxy)-1-(4-methoxy-3-nitrophenyl)ethanone also has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous environments. 2-(4-benzoylphenoxy)-1-(4-methoxy-3-nitrophenyl)ethanone also has potential endocrine-disrupting effects, which can complicate experiments involving hormonal systems.
Zukünftige Richtungen
There are several future directions for research involving 2-(4-benzoylphenoxy)-1-(4-methoxy-3-nitrophenyl)ethanone. One area of research is the development of more efficient synthesis methods for 2-(4-benzoylphenoxy)-1-(4-methoxy-3-nitrophenyl)ethanone and other benzophenone derivatives. Another area of research is the investigation of the potential endocrine-disrupting effects of 2-(4-benzoylphenoxy)-1-(4-methoxy-3-nitrophenyl)ethanone and other benzophenone derivatives. Further research is also needed to fully understand the mechanism of action of 2-(4-benzoylphenoxy)-1-(4-methoxy-3-nitrophenyl)ethanone and its potential applications in various fields. Finally, research is needed to investigate the potential toxicity of 2-(4-benzoylphenoxy)-1-(4-methoxy-3-nitrophenyl)ethanone and its effects on human health and the environment.
In conclusion, 2-(4-benzoylphenoxy)-1-(4-methoxy-3-nitrophenyl)ethanone is a widely studied organic compound with potential applications in various fields such as medicine, chemistry, and biology. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications and limitations of 2-(4-benzoylphenoxy)-1-(4-methoxy-3-nitrophenyl)ethanone.
Wissenschaftliche Forschungsanwendungen
2-(4-benzoylphenoxy)-1-(4-methoxy-3-nitrophenyl)ethanone has been widely used in scientific research due to its potential applications in various fields. In the field of medicine, 2-(4-benzoylphenoxy)-1-(4-methoxy-3-nitrophenyl)ethanone has been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. 2-(4-benzoylphenoxy)-1-(4-methoxy-3-nitrophenyl)ethanone has also been studied for its potential use as an anti-inflammatory agent in the treatment of skin diseases such as psoriasis.
In the field of chemistry, 2-(4-benzoylphenoxy)-1-(4-methoxy-3-nitrophenyl)ethanone has been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper and iron. 2-(4-benzoylphenoxy)-1-(4-methoxy-3-nitrophenyl)ethanone has also been studied for its potential use as a catalyst in organic synthesis reactions.
In the field of biology, 2-(4-benzoylphenoxy)-1-(4-methoxy-3-nitrophenyl)ethanone has been studied for its potential use as a UV filter in sunscreens and other personal care products. 2-(4-benzoylphenoxy)-1-(4-methoxy-3-nitrophenyl)ethanone has also been studied for its potential effects on the endocrine system and its potential to disrupt hormonal balance.
Eigenschaften
IUPAC Name |
2-(4-benzoylphenoxy)-1-(4-methoxy-3-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO6/c1-28-21-12-9-17(13-19(21)23(26)27)20(24)14-29-18-10-7-16(8-11-18)22(25)15-5-3-2-4-6-15/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTVVDCJRSESFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6,7-trimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4393471.png)
![methyl 4-({[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4393481.png)
![4-nitro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4393487.png)

![ethyl 4-[1-(3-chloro-2-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B4393502.png)
![N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B4393517.png)
![1-benzyl-4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]piperazine](/img/structure/B4393520.png)
![N-(5-chloro-2-methoxyphenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B4393527.png)

![N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4393552.png)

![ethyl 4-{N-[(2,5-dichlorophenyl)sulfonyl]-N-ethylglycyl}-1-piperazinecarboxylate](/img/structure/B4393566.png)

![methyl 4-{[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B4393573.png)